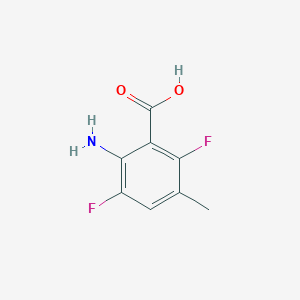
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.
Cyclization reactions: These reactions involve the formation of a ring structure, which is a key step in the synthesis of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous flow reactors: Used for large-scale production, offering advantages in terms of efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce oxides or hydroxylated derivatives.
Reduction: May produce amines or other reduced derivatives.
Substitution: May produce halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide can be compared with other similar compounds, such as:
N-(3-Chlorophenyl)-2-((1H-imidazol-5-yl)methyl)acetamide: Lacks the cyanobenzyl and hydroxyethyl groups, resulting in different chemical properties and applications.
N-(4-Cyanophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide:
Eigenschaften
Molekularformel |
C22H22ClN5O2 |
|---|---|
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-[[3-[(4-cyanophenyl)methyl]imidazol-4-yl]methyl-(2-hydroxyethyl)amino]acetamide |
InChI |
InChI=1S/C22H22ClN5O2/c23-19-2-1-3-20(10-19)26-22(30)15-27(8-9-29)14-21-12-25-16-28(21)13-18-6-4-17(11-24)5-7-18/h1-7,10,12,16,29H,8-9,13-15H2,(H,26,30) |
InChI-Schlüssel |
CYKGAZPMRIDNGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN(CCO)CC2=CN=CN2CC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)

![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14789671.png)

![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)
![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)





![2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14789719.png)

